![molecular formula C13H15NO3 B2685932 苄基2-氧杂-5-氮杂双环[2.2.1]庚烷-5-羧酸酯 CAS No. 1865558-56-0](/img/structure/B2685932.png)

苄基2-氧杂-5-氮杂双环[2.2.1]庚烷-5-羧酸酯

货号 B2685932

CAS 编号:

1865558-56-0

分子量: 233.267

InChI 键: AFSUTCDGMZZMFA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

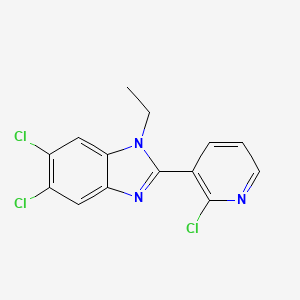

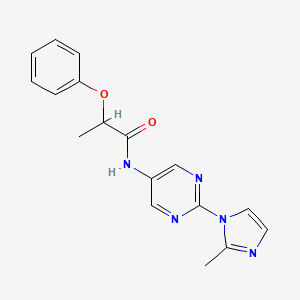

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R -hydroxy- L -proline as a chiron has been described . Another study reported the synthesis of a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of “Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate” has been reported with a molecular formula of C14H15NO3 . The compound has an average mass of 245.274 Da and a monoisotopic mass of 245.105194 Da .科学研究应用

- GABA Receptor Modulation : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been investigated as a potential ligand for γ-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs used to treat anxiety, epilepsy, and other neurological disorders .

- Analgesic Properties : Researchers have explored its analgesic effects, aiming to develop novel pain-relieving medications. The compound’s unique structure may offer advantages over existing analgesics .

- Chiral Building Block : The chiral nature of this compound makes it valuable in asymmetric synthesis. It serves as a versatile starting material for constructing complex molecules with specific stereochemistry .

- Bioorthogonal Chemistry : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been employed in bioorthogonal reactions. These reactions allow selective labeling of biomolecules in living systems without interfering with native biological processes .

- Polymerization Initiator : Researchers have explored its use as an initiator in polymerization reactions. Its unique structure may lead to novel polymers with specific properties .

- Metal-Free Catalysis : The compound has been investigated as a metal-free catalyst for various transformations. Its ability to promote reactions under mild conditions contributes to sustainable and environmentally friendly processes .

- Total Synthesis of Natural Products : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been utilized in the total synthesis of complex natural products. Researchers leverage its unique reactivity to access challenging molecular frameworks .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Chemical Biology and Bioconjugation

Materials Science and Polymer Chemistry

Catalysis and Green Chemistry

Natural Product Synthesis

属性

IUPAC Name |

benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUTCDGMZZMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)

![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)

![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B2685857.png)

![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2685869.png)